LogP Differential vs. N-Unsubstituted Scaffold: Quantified Lipophilicity Comparison for Permeability-Driven Assay Suitability
Ethyl 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate exhibits a substantially higher computed lipophilicity (XLogP3-AA = 3.6) compared to the N-unsubstituted parent ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate (XLogP3-AA = 1.2), representing a 2.4-unit increase [1][2]. This difference directly impacts predicted membrane permeability: compounds with logP between 1 and 5 are generally considered to have favorable passive permeation, while those with logP < 1 often require active transport or are poorly absorbed [3]. The target compound's logP of 3.6 positions it in a more favorable range for cell-based assay permeability relative to the logP 1.2 scaffold.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.6 (PubChem CID 9945064) |
| Comparator Or Baseline | Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate (PubChem CID 215436): XLogP3-AA = 1.2 |
| Quantified Difference | ΔXLogP3-AA = +2.4 (3-fold increase on log scale) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2025 release |
Why This Matters
The 2.4-unit higher logP makes the target compound significantly more suitable for cell-permeability-dependent phenotypic assays compared to the N-unsubstituted scaffold, which may require higher concentrations or DMSO supplementation to achieve comparable intracellular exposure.
- [1] PubChem CID 9945064. XLogP3-AA = 3.6. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem CID 215436. XLogP3-AA = 1.2. National Center for Biotechnology Information, 2025. View Source
- [3] Lipinski, C.A.; Lombardo, F.; Dominy, B.W.; Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 1997, 23, 3-25. View Source
